
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
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Overview
Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.429. The purity is usually 95%.
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Biological Activity
The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, physicochemical properties, and biological effects, particularly in the context of cancer and receptor activity.
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and the introduction of various functional groups. The general synthetic route can be summarized as follows:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Cyclopropyl Group : This step may utilize cyclopropanation reactions with reagents like diazomethane.
- Coupling Reactions : Final steps often involve coupling the oxadiazole derivative with piperidine and piperazine moieties to form the complete structure.
The compound's molecular formula is C19H28N4O3, indicating a complex structure conducive to diverse biological interactions.
Anticancer Potential
Research has indicated that derivatives containing the oxadiazole moiety exhibit significant anticancer activity. For instance, compounds similar to 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine) have shown broad-spectrum activity against various human cancer cell lines.
A notable study reported that certain derivatives displayed cytotoxic effects with IC50 values below 10 µM against multiple cancer types, including melanoma and colorectal adenocarcinoma . Specifically:
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
MCF7 (Breast) | 0.8 | High cytotoxicity |
A549 (Lung) | 1.4 | Significant growth inhibition |
HT29 (Colon) | 2.5 | Moderate activity |
These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms involving apoptosis or cell cycle arrest.
Receptor Interaction
The compound has also been studied for its interaction with various receptors. It has been identified as a functionally selective agonist for muscarinic receptors, specifically M1 receptors, while exhibiting antagonist properties at M2 and M3 receptors . This selectivity could position it as a candidate for treating conditions influenced by cholinergic signaling.
Case Studies
Several case studies have illustrated the biological effects of similar compounds:
- Study on Piperazine Derivatives : A series of piperazine-based compounds were synthesized and tested for their anticancer properties. One derivative demonstrated a reduction in growth by approximately 85% in melanoma cell lines .
- Receptor Binding Studies : Investigations into receptor binding affinities revealed that compounds with similar structures could selectively modulate receptor activity, leading to potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Research indicates that compounds containing the oxadiazole ring exhibit diverse biological activities including:
- Antimicrobial Properties : Studies have shown that oxadiazole derivatives can possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : Certain derivatives have been identified as potential anticancer agents due to their ability to inhibit tumor cell proliferation.
- Neurological Effects : The piperidine component suggests potential applications in targeting neurological pathways, particularly as modulators of neurotransmitter receptors.
G Protein-Coupled Receptors (GPCRs)
The compound's structure allows it to interact with GPCRs, which are critical targets in drug discovery. Specifically:
- Muscarinic Receptors : Research indicates that derivatives of cyclopropyl oxadiazoles can act as selective agonists or antagonists for muscarinic receptors (M1, M2, M3) .
Anticancer Research
The incorporation of the oxadiazole moiety has been linked to enhanced anticancer properties. For instance:
- Compounds similar to this structure have been shown to induce apoptosis in cancer cells and inhibit metastasis .
Example 1: Antimicrobial Activity
A study evaluated several oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a cyclopropyl substitution exhibited superior activity against Gram-positive bacteria compared to their non-cyclopropyl counterparts .
Example 2: Neurological Modulation
In a study investigating the effects on muscarinic receptors, it was found that derivatives of this compound could selectively activate M1 receptors while antagonizing M2 and M3 receptors, suggesting therapeutic potential in treating cognitive disorders such as Alzheimer's disease .
Synthesis Approaches
Several synthetic routes have been developed for creating compounds similar to 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4-ethylpiperazine-2,3-dione:
- Ugi Reaction : This multi-component reaction allows for the rapid assembly of complex molecules with diverse functional groups.
- Palladium-Catalyzed Reactions : Utilized for introducing cyclopropyl groups into the oxadiazole framework efficiently.
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-2-21-8-9-23(17(25)16(21)24)18(26)22-7-3-4-12(11-22)10-14-19-15(20-27-14)13-5-6-13/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRGWKTDWSXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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